![molecular formula C20H16F3NO B2741764 1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone CAS No. 883793-47-3](/img/structure/B2741764.png)
1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone” is an organic compound containing a naphthyl group, an anilino group, and a trifluoromethyl group . These groups are common in many pharmaceuticals and agrochemicals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar groups often involve processes like amidation, carbonylation, and trifluoromethylation .Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the naphthyl, anilino, and trifluoromethyl groups. These groups can have significant effects on the compound’s reactivity and stability .Chemical Reactions Analysis
The trifluoromethyl group in the compound could potentially undergo various reactions, including C-F bond activation and trifluoromethylation . The anilino and naphthyl groups could also participate in various organic reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and stability .科学的研究の応用
Pharmaceuticals
The trifluoromethyl group in compounds like 1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone is crucial in pharmaceuticals due to its ability to enhance the biological activity and metabolic stability of therapeutic agents . This compound could be involved in the synthesis of novel drugs, particularly those targeting diseases where the modulation of protein interactions is key. Its structural motif is potentially useful in the development of kinase inhibitors, which are a class of drugs that block certain enzymes and are used to treat cancers and other diseases.
Agrochemicals
In agrochemical research, the trifluoromethyl group is valued for its contribution to the development of pesticides and herbicides . The compound could be used to synthesize new agrochemicals that offer improved uptake by plants and pests, leading to enhanced efficacy at lower doses. This can contribute to the development of environmentally friendly agrochemicals with reduced toxicity.
Materials Science
The unique electronic properties of the trifluoromethyl group make it a significant component in materials science . It can be used to modify the surface properties of materials, such as increasing hydrophobicity, which is beneficial for creating water-resistant coatings. Additionally, it could be involved in the development of advanced polymers with specific light-emitting or electrical properties.
Chemical Synthesis
In chemical synthesis, this compound can serve as an intermediate in the creation of complex molecules . Its trifluoromethyl group is particularly interesting for introducing fluorine into target molecules, which can significantly alter their chemical behavior and stability. This is valuable in synthesizing compounds with desired pharmacological properties.
Analytical Chemistry
The compound’s distinct chemical structure could be utilized in analytical chemistry as a standard or reagent . It may be used in chromatography to help identify or quantify other substances, or in spectroscopy as a compound with known characteristics to calibrate instruments or validate methods.
Biochemistry
In biochemistry, the compound’s ability to interact with biological molecules could be explored for studying protein-ligand interactions . It might be used to investigate the binding efficiency and specificity of various biochemical pathways, which is essential for understanding the mechanisms of diseases and developing targeted therapies.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-naphthalen-2-yl-3-[4-(trifluoromethyl)anilino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO/c21-20(22,23)17-7-9-18(10-8-17)24-12-11-19(25)16-6-5-14-3-1-2-4-15(14)13-16/h1-10,13,24H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEZGWPIPNOLOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2741682.png)
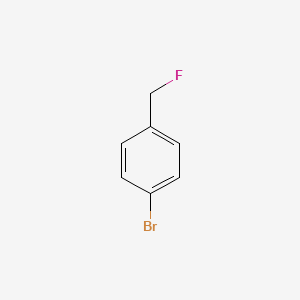
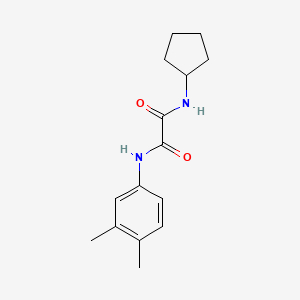
![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-6,6-dimethyloxane-3-carboxamide;hydrochloride](/img/structure/B2741689.png)
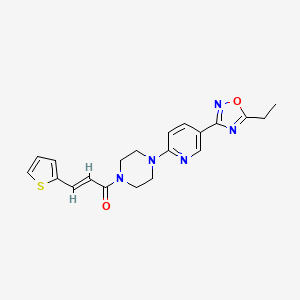
![Oxiran-2-yl-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]methanone](/img/structure/B2741692.png)

![{6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2741694.png)
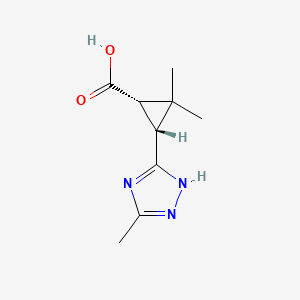

![Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate](/img/structure/B2741700.png)

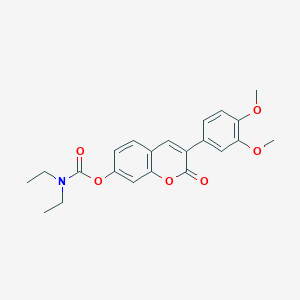
![(1-(3-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2741703.png)